molecular formula C6H9F2NO2 B1415907 1,1-Difluoro-4-nitrocyclohexane CAS No. 2172592-43-5

1,1-Difluoro-4-nitrocyclohexane

Cat. No.: B1415907
CAS No.: 2172592-43-5
M. Wt: 165.14 g/mol
InChI Key: CZQIPBMHGUJBQY-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-nitrocyclohexane is an organic compound with the molecular formula C6H9F2NO2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by fluorine atoms at the 1-position, and a nitro group is attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-4-nitrocyclohexane can be synthesized through a multi-step process involving the fluorination and nitration of cyclohexane derivatives. One common method involves the selective fluorination of cyclohexane using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The resulting difluorocyclohexane is then nitrated using a nitrating agent like nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4) under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination and nitration processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of fluorinating and nitrating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-4-nitrocyclohexane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 1,1-Difluoro-4-aminocyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

    Oxidation: Oxidized nitro derivatives such as nitroso compounds.

Scientific Research Applications

1,1-Difluoro-4-nitrocyclohexane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules. Fluorinated compounds often exhibit enhanced biological activity and stability.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may have improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, where fluorinated compounds impart desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1,1-difluoro-4-nitrocyclohexane depends on its specific application. In chemical reactions, the presence of fluorine atoms and the nitro group significantly influence its reactivity and interaction with other molecules. The fluorine atoms can stabilize negative charges through inductive effects, while the nitro group can act as an electron-withdrawing group, affecting the compound’s overall reactivity.

In biological systems, the compound’s mechanism of action may involve interactions with enzymes or receptors, where the fluorine atoms can enhance binding affinity and selectivity. The nitro group may also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

1,1-Difluoro-4-nitrocyclohexane can be compared with other similar compounds, such as:

    1,1-Difluoro-2-nitrocyclohexane: Similar structure but with the nitro group at the 2-position. This positional isomer may exhibit different reactivity and properties.

    1,1-Difluoro-4-aminocyclohexane: The amino derivative obtained by reducing the nitro group. This compound has different chemical and biological properties due to the presence of the amino group.

    1,1-Difluorocyclohexane: Lacks the nitro group, making it less reactive in certain chemical reactions but still valuable as a fluorinated building block.

The uniqueness of this compound lies in the combination of fluorine atoms and the nitro group, which imparts distinct chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

1,1-difluoro-4-nitrocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-6(8)3-1-5(2-4-6)9(10)11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQIPBMHGUJBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1[N+](=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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